molecular formula C14H17N3O2 B1378131 benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate CAS No. 1394040-99-3

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

Cat. No.: B1378131
CAS No.: 1394040-99-3
M. Wt: 259.3 g/mol
InChI Key: MUCJXSQZNVQJAK-UHFFFAOYSA-N
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Description

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4,5-dimethyl-1H-imidazole-2-methanamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+4,5-dimethyl-1H-imidazole-2-methanamineBenzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate+HCl\text{Benzyl chloroformate} + \text{4,5-dimethyl-1H-imidazole-2-methanamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+4,5-dimethyl-1H-imidazole-2-methanamine→Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carbamates.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate: Characterized by the presence of a benzyl group and a carbamate functional group.

    4,5-Dimethyl-1H-imidazole-2-methanamine: Lacks the benzyl and carbamate groups, making it less versatile in terms of chemical reactivity.

    Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]amine: Similar structure but lacks the carbamate group, affecting its biological activity.

Uniqueness

This compound is unique due to the presence of both the benzyl and carbamate groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJXSQZNVQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
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benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

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